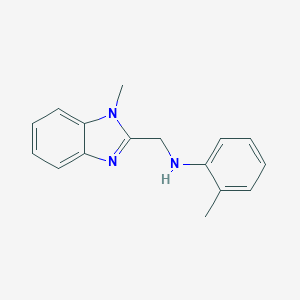![molecular formula C27H27NO2 B379457 4-{[4-(4-methylphenyl)-2-phenyl-4H-chromen-3-yl]methyl}morpholine](/img/structure/B379457.png)
4-{[4-(4-methylphenyl)-2-phenyl-4H-chromen-3-yl]methyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[4-(4-methylphenyl)-2-phenyl-4H-chromen-3-yl]methyl}morpholine is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(4-methylphenyl)-2-phenyl-4H-chromen-3-yl]methyl}morpholine typically involves multi-step organic reactions. One possible route could involve the condensation of a phenyl-substituted chromene with a morpholine derivative under specific conditions such as the presence of a catalyst, controlled temperature, and pH.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions could lead to the formation of dihydrochromene derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the chromene or morpholine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce dihydrochromene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, chromene derivatives are often studied for their potential pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.
Medicine
The compound might be investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry
In industry, such compounds could be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 4-{[4-(4-methylphenyl)-2-phenyl-4H-chromen-3-yl]methyl}morpholine would depend on its specific biological or chemical activity. Generally, chromene derivatives can interact with various molecular targets, such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
4H-Chromene derivatives: Compounds with similar chromene structures but different substituents.
Morpholine derivatives: Compounds with the morpholine ring but different substituents on the ring.
Uniqueness
The uniqueness of 4-{[4-(4-methylphenyl)-2-phenyl-4H-chromen-3-yl]methyl}morpholine lies in its specific substitution pattern, which may confer unique chemical and biological properties compared to other chromene or morpholine derivatives.
Propiedades
Fórmula molecular |
C27H27NO2 |
|---|---|
Peso molecular |
397.5g/mol |
Nombre IUPAC |
4-[[4-(4-methylphenyl)-2-phenyl-4H-chromen-3-yl]methyl]morpholine |
InChI |
InChI=1S/C27H27NO2/c1-20-11-13-21(14-12-20)26-23-9-5-6-10-25(23)30-27(22-7-3-2-4-8-22)24(26)19-28-15-17-29-18-16-28/h2-14,26H,15-19H2,1H3 |
Clave InChI |
RYNRCKKXZWKYSH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C3=CC=CC=C3OC(=C2CN4CCOCC4)C5=CC=CC=C5 |
SMILES canónico |
CC1=CC=C(C=C1)C2C3=CC=CC=C3OC(=C2CN4CCOCC4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(methoxymethyl)-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole](/img/structure/B379374.png)
![1-[(3,4-DICHLOROPHENYL)METHYL]-2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOLE](/img/structure/B379375.png)


![N-[2-[(2,6-dimethylanilino)methyl]phenyl]-4-methylbenzenesulfonamide](/img/structure/B379382.png)
![1-[2-(2,4-dichlorophenoxy)ethyl]-2-(methoxymethyl)-1H-benzimidazole](/img/structure/B379383.png)
![1-ETHYL-2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE](/img/structure/B379384.png)
![1-benzyl-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole](/img/structure/B379385.png)
![1-[2-(4-fluorophenoxy)ethyl]-2-(phenoxymethyl)-1H-benzimidazole](/img/structure/B379389.png)
![4-[({1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)amino]benzoic acid](/img/structure/B379392.png)
![N-[[1-(2-phenoxyethyl)-2-benzimidazolyl]methyl]aniline](/img/structure/B379393.png)
![1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOLE](/img/structure/B379394.png)
![2-(methoxymethyl)-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B379395.png)
![N-({1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-4-METHOXYANILINE](/img/structure/B379396.png)
